

# Synthesis Protocols for 1-Azidooctane

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## Compound Focus: 1-Azidooctane

CAS No.: 7438-05-3

Cat. No.: S663790

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The synthesis of **1-azidooctane** typically involves a nucleophilic substitution reaction where an azide ion replaces a halide in a 1-haloctane precursor. The table below summarizes two methods found in the search results.

Method	Reaction Conditions	Yield	Key Features
<b>Microwave-Assisted</b> [1]	1-Bromooctane, sodium azide ( $\text{NaN}_3$ ), DMF, 100 °C, <b>15 minutes</b> .	High (reported as "efficiently prepared")	<b>Fastest method</b> ; uses modern microwave irradiation.
<b>Classical Thermal</b> [2]	1-Bromooctane (or 1-chlorooctane), sodium azide ( $\text{NaN}_3$ ), DMF, 120 °C, <b>12 hours</b> .	Information missing	Conventional heating; a well-established and reliable approach.

## Critical Safety and Handling Information

Organic azides can be **thermally unstable and potentially explosive**, especially when purified and isolated [3]. This risk must be managed by adhering to strict safety practices.

- **Personal Protective Equipment (PPE):** Always wear a lab coat, safety goggles, gloves, and work behind a blast shield when handling azides.
- **Engineering Controls:** Perform all reactions involving azides in a certified fume hood.
- **Concentration Principle:** Never concentrate azide solutions to dryness. Avoid heating neat azides. It is often safer to carry the crude azide solution forward to the next reaction step without isolation.

- **Storage:** If isolation is necessary, store azides in a cool, dark place and clearly label the container.

## Workup and Purification

After the reaction is complete, the following workup procedure is standard for isolating **1-azidooctane**:

- **Dilution:** Pour the reaction mixture into a separatory funnel containing ice-cold water.
- **Extraction:** Extract the aqueous mixture with a non-polar, water-immiscible solvent (e.g., diethyl ether or hexane) multiple times.
- **Washing:** Combine the organic extracts and wash them thoroughly with water to remove DMF and inorganic salts.
- **Drying:** Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- **Solvent Removal:** Carefully concentrate the solution under **reduced pressure** (using a rotary evaporator) **at room temperature or below**. **Do not evaporate to complete dryness.**

## Characterization and Analysis

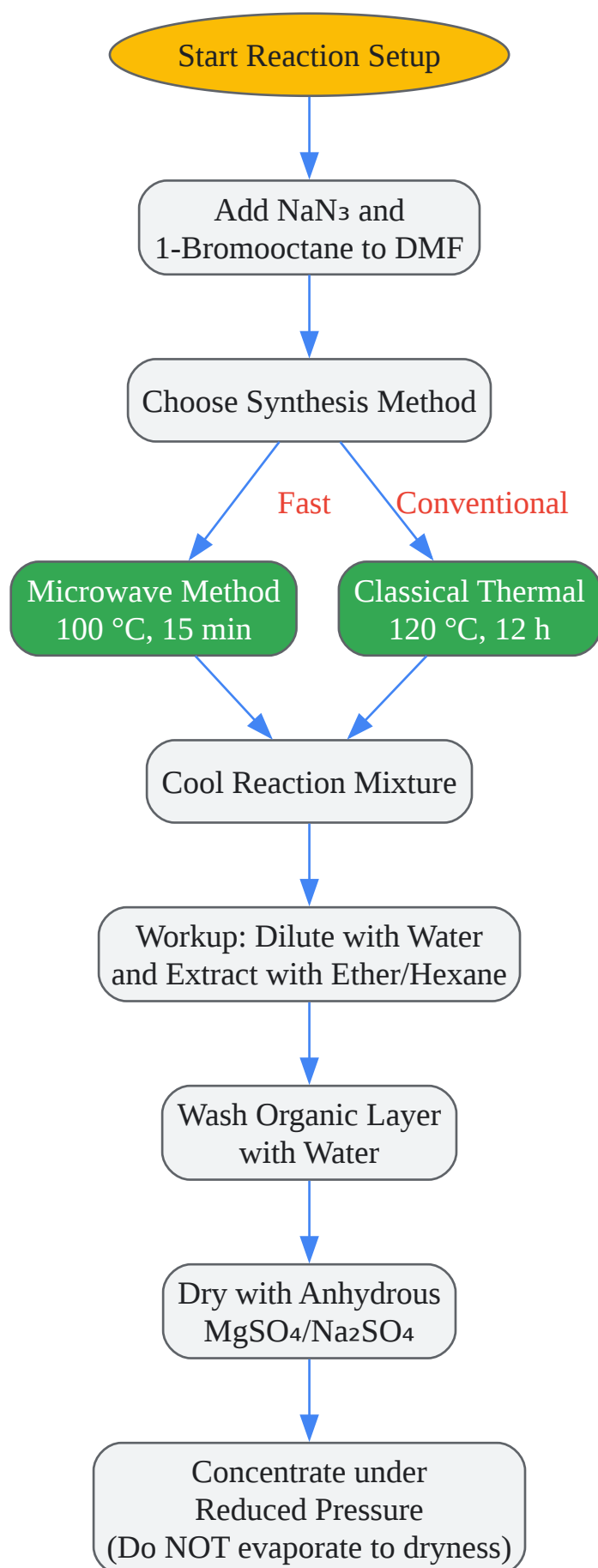
After purification, the identity and purity of **1-azidooctane** should be confirmed analytically. The table below lists the expected data from common techniques.

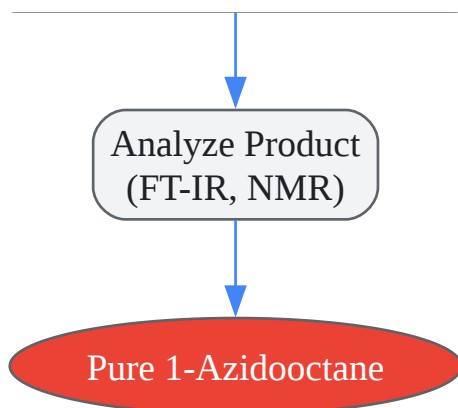
Technique	Expected Data for 1-Azidooctane
Fourier-Transform Infrared Spectroscopy (FT-IR)	A strong, sharp absorption band in the <b>2100 cm<sup>-1</sup></b> region, characteristic of the azide (-N <sub>3</sub> ) functional group [4].

| **Nuclear Magnetic Resonance (NMR)** | **<sup>1</sup>H NMR:** A triplet (~3.5 ppm) for the -CH<sub>2</sub>-N<sub>3</sub> protons and a multiplet for the remaining alkyl chain protons. **<sup>13</sup>C NMR:** A signal near 50 ppm for the carbon attached to the azide [2]. |

## Experimental Workflow

The following diagram summarizes the complete synthesis and workup process for **1-azidooctane**:





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## Key Considerations for Researchers

- **Solvent Choice:** DMF is commonly used due to its high boiling point and ability to dissolve both sodium azide and organic halides. Other polar aprotic solvents like DMSO may also be suitable.
- **Scale-Up:** The microwave method is highly efficient for small-scale reactions. For larger scales, the classical thermal method is more practical, though the extended reaction time should be considered.
- **Downstream Use:** **1-Azidooctane** is primarily used in the **Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)**, a "click" reaction, to incorporate an octyl chain into triazole products for various applications, including as ligands in metal complexes [2] [1].

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## References

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